(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is an organic compound that belongs to the class of pyrazole derivatives. This compound has attracted significant attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry, particularly as a building block for synthesizing more complex molecules. Its unique structure combines a pyrazole ring with a pyridine moiety, which contributes to its distinctive chemical and biological properties.
The compound is identified by the Chemical Abstracts Service registry number 2092721-92-9 and is available from various chemical suppliers for research purposes. Its synthesis and characterization have been documented in several scientific articles and patents, highlighting its relevance in both academic and industrial settings .
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is classified as a heterocyclic compound, specifically a pyrazole derivative. Pyrazoles are known for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound's classification places it within a group of compounds that are often investigated for their pharmacological potential .
The synthesis of (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol can be achieved through various methods, with cyclization being a common approach. One effective method involves the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines, leading to the formation of substituted pyrazole derivatives.
A typical synthetic route may include the following steps:
In industrial settings, scalable synthetic routes that ensure high yield and purity are preferred. Techniques such as transition-metal catalysis and photoredox reactions are employed to facilitate efficient synthesis while minimizing by-products.
The molecular structure of (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol features:
The structural formula can be represented as follows:
Key molecular data includes:
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is involved in various chemical reactions:
Common reagents include molecular iodine, hydrazines, and transition-metal catalysts. Reaction conditions often require specific temperatures and solvents to achieve desired transformations effectively .
The mechanism of action for (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol involves interactions at the molecular level with various biological targets. The compound may exert its effects through:
Research indicates that this compound may modulate signaling pathways associated with inflammation and cellular metabolism, making it a candidate for therapeutic applications .
The physical properties of (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol include:
Chemical properties involve its reactivity under various conditions:
Relevant analyses have shown that its stability and reactivity make it suitable for further functionalization in synthetic chemistry .
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol has numerous applications:
The construction of the pyrazole core with specific substitution patterns at positions 1, 3, and 5 represents the foundational step in synthesizing (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol. The most effective approach employs cyclocondensation reactions between appropriately substituted hydrazines and 1,3-dicarbonyl precursors. A critical consideration involves the regioselective control required to ensure the pyridin-3-yl group occupies the C3 position while the hydroxymethyl functionality is introduced at C5. This is typically achieved through a multi-step sequence beginning with the preparation of a β-ketoaldehyde or β-ketoester bearing the pyridinyl moiety at the carbonyl carbon [3].
Advanced methodologies utilize Knorr-type reactions where ethyl 3-(pyridin-3-yl)-3-oxopropanoate reacts with ethylhydrazine under controlled conditions. This reaction initially yields a pyrazolone intermediate, which undergoes subsequent reduction to introduce the hydroxymethyl group. Alternative pathways employ functionalized acetylenic ketones (e.g., 4-(pyridin-3-yl)-2-butyn-1-one) that undergo regioselective cyclization with monosubstituted hydrazines. Computational studies indicate that the electronic influence of the pyridin-3-yl group significantly directs regiochemistry during cyclization, favoring formation of the 3-pyridinyl isomer over the 5-pyridinyl analogue by a factor of 15:1 under optimized conditions [3] [4].
Table 1: Multi-Step Synthetic Approaches for Pyrazole Core Assembly
Starting Material | Hydrazine Component | Key Intermediate | Final Transformation | Regioselectivity Ratio |
---|---|---|---|---|
Ethyl 3-(pyridin-3-yl)-3-oxopropanoate | Ethylhydrazine hydrochloride | 5-Hydroxy-3-(pyridin-3-yl)-1H-pyrazole | Reduction with LiAlH₄ | >95:5 |
4-(Pyridin-3-yl)-2-butyn-1-one | Ethylhydrazine | 3-(Pyridin-3-yl)-1H-pyrazole | Side chain oxidation | 85:15 |
1-(Pyridin-3-yl)-1,3-butanedione | Ethylhydrazine oxalate | 5-Methyl-3-(pyridin-3-yl)-1H-pyrazole | Halogenation/hydrolysis | 90:10 |
A significant challenge lies in the positional isomerism inherent to pyrazole synthesis. As documented for the pyridin-4-yl analogue, the methanol group can potentially form at either the C4 or C5 position of the pyrazole ring, creating distinct chemical entities with divergent properties. For instance, (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol (CAS: 2090959-65-0) and its positional isomer (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol (CAS: 2091244-36-7) exhibit markedly different three-dimensional structures and biological activities despite identical molecular formulas . This necessitates rigorous chromatographic separation (typically silica gel with ethyl acetate/hexane gradients) and spectroscopic verification (¹H NMR, ¹³C NMR) to confirm the correct substitution pattern.
The introduction of the N1-ethyl group and C5-hydroxymethyl functionality requires sequential alkylation strategies with precise reaction control. N-alkylation precedes hydroxymethyl group installation in most synthetic sequences. This typically involves treating 3-(pyridin-3-yl)-1H-pyrazol-5-ol with iodoethane or bromoethane in polar aprotic solvents (DMF, acetonitrile) using carbonate bases (K₂CO₃, Cs₂CO₃) at 60-80°C. This approach achieves N1-alkylation with high regioselectivity (>90%) due to the superior nucleophilicity of the pyrazole nitrogen compared to oxygen in the tautomeric pyrazolone system [7].
The critical hydroxymethylation step employs two principal strategies: (1) reduction of ester functionalities using lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) in anhydrous tetrahydrofuran; or (2) nucleophilic substitution on halomethyl intermediates. The reduction pathway proves particularly effective when starting from ethyl 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate, providing the target alcohol in 75-85% yield after optimization. Reaction parameters critically influence outcomes: over-reduction of the pyridine ring becomes problematic when using borane-based reductants, while DIBAL-H in toluene at -78°C provides superior chemoselectivity .
Table 2: Alkylation and Hydroxymethylation Optimization
Transformation | Reagent System | Solvent | Temperature (°C) | Yield Range (%) | Key Challenge |
---|---|---|---|---|---|
N1-Ethylation | iodoethane/K₂CO₃ | DMF | 60 | 70-85 | O-alkylation byproducts |
N1-Ethylation | bromoethane/Cs₂CO₃ | CH₃CN | 80 | 75-90 | Diethylation impurities |
C5-Hydroxymethylation (reduction) | LiAlH₄ (1.0 eq) | THF | 0→25 | 65-75 | Over-reduction |
C5-Hydroxymethylation (reduction) | DIBAL-H (1.2 eq) | Toluene | -78 | 80-88 | Incomplete reaction |
Chloromethylation | SOCl₂ / DCM | DCM | 40 | 90-95 | Polymerization |
Hydroxymethylation (substitution) | NaOH/H₂O | THF/H₂O | 60 | 70-78 | Hydrolysis byproducts |
An alternative approach involves halogenation-reduction sequences starting from 5-methyl analogues. Radical bromination using N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) initiation generates the 5-bromomethyl intermediate, which undergoes solvolysis in aqueous THF or direct hydrolysis to install the hydroxymethyl group. This pathway requires careful control of bromination conditions to prevent di-bromination or pyridine ring halogenation. Purification of the hydroxymethyl derivative typically employs recrystallization from ethanol/water mixtures (3:1 ratio), achieving pharmaceutical-grade purity (>95% by HPLC) [7].
Structural analogues like (1-ethyl-1H-pyrazol-3-yl)methanol (CAS: 1007489-05-5) demonstrate the critical influence of ring substituents on reaction efficiency. The absence of the pyridinyl group simplifies both alkylation and hydroxymethylation steps, yielding 82-88% compared to 65-75% for the more complex pyridinyl-bearing compounds due to diminished coordination interference during reduction steps [7].
Transition metal-catalyzed coupling strategies enable alternative routes to the target molecule, particularly valuable for introducing structural diversity. While less common for direct synthesis of this specific compound, Buchwald-Hartwig amination provides access to advanced intermediates. This approach becomes essential when synthesizing analogues with varied substitution patterns. Palladium-catalyzed coupling between 5-bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole and formaldehyde surrogates (such as 1,3,5-triazinane) in the presence of BrettPhos or XPhos ligands enables direct introduction of the aminomethyl precursor, which is subsequently hydrolyzed to the alcohol [3] [4].
Cyclization techniques offer another dimension in synthetic strategy. The Gould-Jacobs reaction provides an alternative pathway by cyclizing (2-((ethylamino)methylene)-4-(pyridin-3-yl)-3-oxobutanenitrile) under acidic conditions. This approach constructs the pyrazole ring with the hydroxymethyl group pre-installed at C5, though it requires careful optimization of cyclization dehydrating agents (typically polyphosphoric acid or phosphoryl chloride). Microwave-assisted cyclization significantly enhances this route's efficiency, reducing reaction times from 12 hours to 25 minutes while improving yields from 45% to 78% [3] [4].
The pyrazolo[3,4-b]pyridine system represents an important structural analogue with demonstrated pharmacological relevance. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been documented, with 14 in various research phases as experimental or investigational drugs. Synthetic routes to these fused systems inform methodologies for functionalizing our target compound, particularly regarding nitrogen protection schemes during multi-step sequences. The greater stability of the 1H-tautomer (by approximately 37 kJ/mol) dictates protection strategies during functionalization of the pyrazole nitrogen [4].
Table 3: Ligand Coupling and Cyclization Approaches
Method | Catalyst System | Ligand | Key Intermediate | Yield (%) | Advantage |
---|---|---|---|---|---|
Buchwald-Hartwig | Pd₂(dba)₃ | BrettPhos | 5-(aminomethyl)pyrazole | 65 | Direct amination |
Gould-Jacobs | PPA | - | Enaminonitrile | 45-78 | Single-step cyclization |
Suzuki coupling | Pd(PPh₃)₄ | - | 3-(pyridin-3-yl)boronic acid | 82 | Functional group tolerance |
Nucleophilic substitution | CuI/L-proline | - | 5-iodopyrazole | 75 | Mild conditions |
Reaction medium selection critically determines the efficiency of pyrazole functionalization steps. Polar aprotic solvents (DMF, NMP, DMAc) significantly enhance N-alkylation yields compared to protic solvents. Specifically, dimethylacetamide (DMAc) containing catalytic hydrochloric acid (10%) boosts ethylation yields to 85-92% by facilitating hydrazone formation and accelerating dehydration steps during cyclization. This represents a marked improvement over conventional ethanol-based systems, which typically yield 60-70% with reduced regioselectivity [6].
Catalyst systems for key transformations require careful optimization. Palladium-based catalysts (Pd(OAc)₂, Pd₂(dba)₃) with bulky phosphine ligands (XPhos, SPhos) prove most effective for coupling steps. For hydroxymethylation via reduction, Lewis acid catalysts influence chemoselectivity: zinc chloride (5 mol%) significantly suppresses pyridine ring reduction during LiAlH₄-mediated ester reduction. Nanocatalysts represent emerging solutions; nano-ZnO demonstrates remarkable efficiency in model pyrazole condensations, achieving 95% yield with reduced reaction times and simplified work-up procedures [3] [6].
Green chemistry metrics guide modern optimization protocols. Microwave irradiation reduces reaction times from hours to minutes while improving yields by 15-25% for cyclization steps. Solvent-free conditions using montmorillonite K10 clay as a solid support facilitate hydroxymethyl group introduction via Claisen condensation analogues, eliminating purification challenges associated with solvent removal. One-pot multicomponent reactions combining ethyl acetoacetate, ethylhydrazine, and pyridine-3-carboxaldehyde under Biginelli-type conditions provide atom-economical routes, though regioselectivity control remains challenging [3] [6].
Table 4: Optimized Reaction Conditions for Key Transformations
Reaction Step | Optimal Solvent | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Key Improvement |
---|---|---|---|---|---|---|
Pyrazole cyclization | DMAc/HCl | - | 25 | 2 | 92 | Regioselectivity >98% |
N1-Ethylation | CH₃CN | Cs₂CO₃ | 80 | 4 | 88 | Minimal O-alkylation |
Ester reduction | Toluene | DIBAL-H/ZnCl₂ | -78→0 | 1.5 | 85 | Suppressed ring reduction |
Bromomethylation | CCl₄ | NBS/AIBN | 80 | 3 | 90 | Controlled monobromination |
Hydrolysis | THF/H₂O | NaOH | 60 | 2 | 95 | Rapid completion |
Buchwald coupling | Dioxane | Pd₂(dba)₃/BrettPhos | 100 | 12 | 65 | Direct amination |
Multicomponent reaction optimization provides the most significant advances in overall yield enhancement. By telescoping pyrazole formation, N-alkylation, and hydroxymethyl group installation into a single operational sequence, overall yields increase from 28-35% (linear synthesis) to 55-62%. This approach minimizes intermediate purification losses and reduces solvent consumption by 70%. Critical to success is the identification of orthogonal protecting groups when required and catalyst compatibility across multiple transformations [3] [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: